molecular formula C9H12N2O3S2 B14813353 4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide

4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide

Cat. No.: B14813353
M. Wt: 260.3 g/mol
InChI Key: SDTRWSVABMTJPO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the pyridine ring, introduction of the cyclopropoxy and methylthio groups, and finally, the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted cyclopropoxy derivatives.

Scientific Research Applications

4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyclopropoxy and methylthio groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide
  • 4-Cyclopropoxy-5-(methylthio)pyridine-3-sulfonamide
  • 4-Cyclopropoxy-6-(ethylthio)pyridine-3-sulfonamide

Uniqueness

4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, while the methylthio group provides additional sites for chemical modification.

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

4-cyclopropyloxy-6-methylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-9-4-7(14-6-2-3-6)8(5-11-9)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

SDTRWSVABMTJPO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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